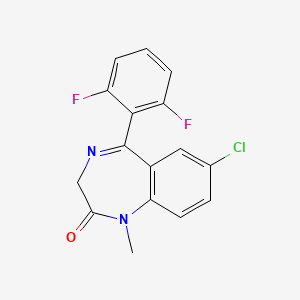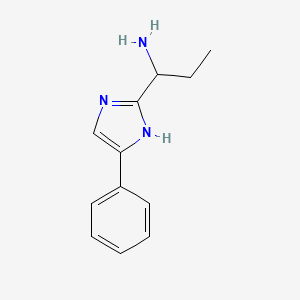
1-(4-苯基-1H-咪唑-2-基)丙-1-胺
描述
“1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceuticals .
Synthesis Analysis
The synthesis of imidazole derivatives often involves a sequence of reactions. For instance, a practical synthetic route to a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, involves a three-step sequence including cyclisation, hydrolysis, and methylation .Molecular Structure Analysis
Imidazole is a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly stable to thermal, acid, base, oxidation, and reduction conditions .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用
合成与结构研究
- 研究了由2-苯基-1H-咪唑-4-甲醛和胺衍生的新亚胺和双亚胺,包括(2-苯基-1H-咪唑-4-基)甲醇和各种手性和非手性胺。使用核磁共振光谱、质谱和元素分析对这些化合物进行了表征,并将其应用于Cu(II)配合物的络合稳定性常数(Pařík & Chlupatý, 2014)。
生物学和药理学研究
- 合成了一系列4-(4-(1H-咪唑-1-基)苯基)-6-芳基嘧啶-2-胺并评估了其磷酸二酯酶抑制和抗菌活性,突出了这些化合物的治疗潜力(Bukhari 等,2013)。
- 包括1H-咪唑衍生物在内的新型唑基-(苯甲基)]芳基/杂芳胺在MCF-7 CYP26A1细胞测定中显示出有效的抑制活性,表明它们在癌症治疗中的潜力(Gomaa 等,2008)。
材料科学与有机化学
- 探索了以苯并咪唑为骨架的苯并咪唑类化合物的合成作为抗癌剂。这些化合物衍生自1H-苯并[d]咪唑-2-基化合物,显示出显着的抗癌活性,表明它们在药物化学中的潜力(Rashid、Husain & Mishra,2012)。
- 在材料科学方面,2-[4-(3-甲基-1H-咪唑-1-基)苯基]丙二腈的合成因其优异的光学穿透性而展示了在光学材料中的应用(晓英,2012)。
光谱学和热力学
- 使用哈特里-福克理论和密度泛函理论研究了相关化合物的能谱和热力学性质。这些研究对于了解这些化合物的分子行为和稳定性至关重要(Uppal、Kamni & Khajuria,2019)。
未来方向
The future directions for “1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . Their broad range of chemical and biological properties makes them promising candidates for the development of new drugs .
作用机制
Target of Action
They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
生化分析
Biochemical Properties
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules. This can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, potentially leading to changes in cellular function and behavior .
Transport and Distribution
The transport and distribution of 1-(4-phenyl-1H-imidazol-2-yl)propan-1-amine within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its overall effects .
属性
IUPAC Name |
1-(5-phenyl-1H-imidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-10(13)12-14-8-11(15-12)9-6-4-3-5-7-9/h3-8,10H,2,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMNNUSKIAXVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


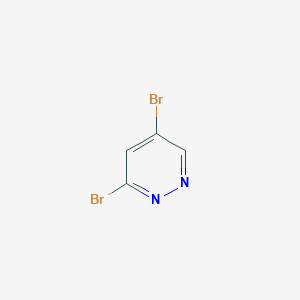
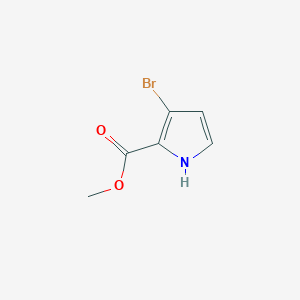
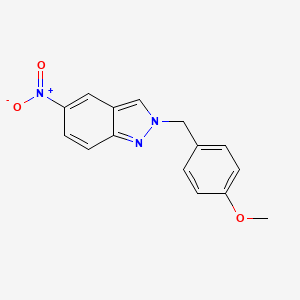
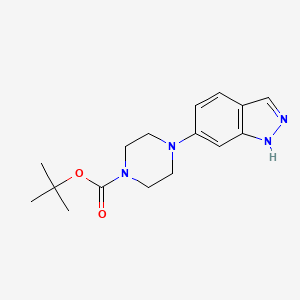
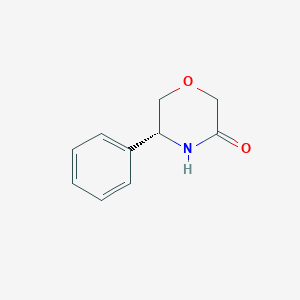
![4-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B1419079.png)
![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)
![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
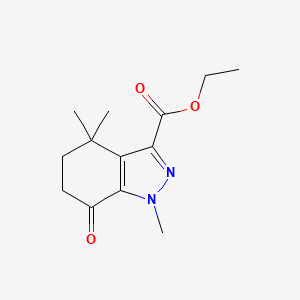
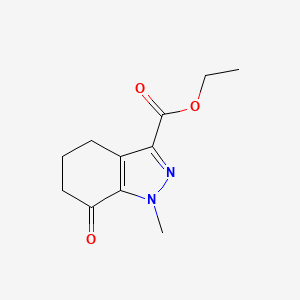
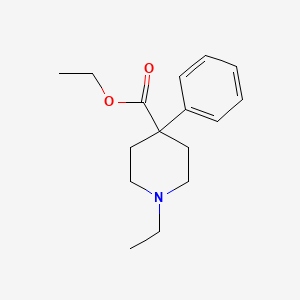
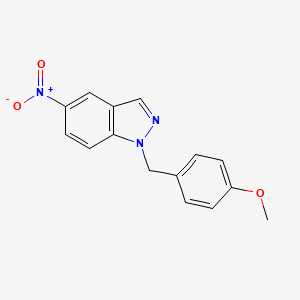
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
